(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid
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Overview
Description
The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
1. Preparation of Enantiomerically Pure Fmoc-Protected α-Amino Acids
The compound has been used in the preparation of enantiomerically pure Fmoc-protected amino acids. Heating diastereoisomerically pure N-acylsultams with allyl alcohol/Ti(OR)4 yields carboxylic acids that can be hydrolyzed under nonbasic conditions to give pure Fmoc-protected amino acids (Oppolzer & Lienard, 1992).
2. Solid-Phase Syntheses of β2- and β2/β3-Peptides
This compound facilitates the preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
3. Development of Self-Assembled Structures for Material Science
It has been instrumental in the self-assembly of modified amino acids, leading to controlled morphological changes in structures at the supramolecular level, useful in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
4. Synthesis of Differentially Protected Azatryptophan Derivatives
The compound is used in synthesizing azatryptophan derivatives, significant for peptide-based drug discovery (Nimje et al., 2020).
5. Synthesis of Cyclodepsipeptides
It aids in synthesizing cyclodepsipeptides, cyclic peptides with diverse biological activities and pharmaceutical applications (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
6. Photophysical Characterization and Bioimaging
This compound has been used in the linear photophysical characterization and bioimaging of water-soluble fluorene derivatives (Morales et al., 2010).
Safety And Hazards
This involves studying the safety profile of the compound, including its toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting or suggesting future research directions, such as potential applications of the compound, modifications to improve its properties, etc.
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSGJRFPFRIFNX-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid |
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